![molecular formula C22H24ClF2N3O2S B2844203 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1327562-98-0](/img/structure/B2844203.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H24ClF2N3O2S and its molecular weight is 467.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride. For instance, compounds exhibiting anti-anoxic activity have been synthesized, exploring the structure-activity relationships and the impact of substituents on their biological activities (Ohkubo et al., 1995). Additionally, research on the synthesis of benzothiazole derivatives provides insights into methodologies that may be applicable to the compound of interest, highlighting the importance of specific functional groups in determining the activity and solubility of these molecules (Miao et al., 2015).
Biological and Pharmacological Screening
Derivatives of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride have been evaluated for a variety of biological activities. For example, certain derivatives have been assessed for antimicrobial and antifungal activities, with some showing promise in these areas (Velupillai et al., 2015). Furthermore, studies have explored the anticancer potential of related compounds, investigating their effects on various cancer cell lines and providing insights into their mechanisms of action (Ji et al., 2018).
Mechanistic Insights and Molecular Interactions
Research has also focused on understanding the molecular interactions and mechanisms underlying the biological activities of these compounds. Studies on the crystal structure and interaction with biological targets offer valuable information on how these molecules exert their effects at the molecular level (Cano et al., 2013). Additionally, investigations into the synthesis of related compounds provide a basis for the design of new molecules with enhanced activities and selectivities (Engman, 1991).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S.ClH/c23-17-14-18(24)21-19(15-17)30-22(25-21)27(9-8-26-10-12-29-13-11-26)20(28)7-6-16-4-2-1-3-5-16;/h1-5,14-15H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKDKJQSESGMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride |
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